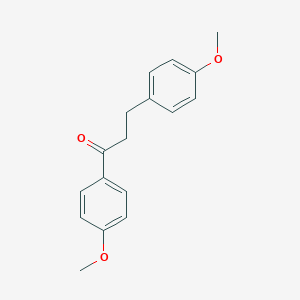

1,3-Bis(4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUUTPKKWGVWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292488 | |

| Record name | 1,3-Bis(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-47-8 | |

| Record name | 1,3-Bis(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20615-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020615478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Bis(4-methoxyphenyl)propan-1-one chemical properties

Title: Technical Profile: 1,3-Bis(4-methoxyphenyl)propan-1-one Subtitle: Synthetic Protocols, Physicochemical Properties, and Pharmacological Applications of a Privileged Dihydrochalcone Scaffold

Executive Summary

This compound (also known as 4,4'-dimethoxydihydrochalcone) is a diarylpropanoid derivative characterized by a saturated ethylene bridge connecting two p-methoxy-substituted phenyl rings.[1][2] Unlike its unsaturated precursor (chalcone), which is a reactive Michael acceptor known for cytotoxicity, this saturated dihydrochalcone exhibits enhanced metabolic stability and a distinct pharmacological profile focused on tyrosinase inhibition and anti-inflammatory signaling (NF-κB modulation) . This guide outlines the optimized synthesis, physicochemical characterization, and assay protocols for researchers utilizing this compound in dermatological and medicinal chemistry applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

IUPAC Name: this compound Common Synonyms: 4,4'-Dimethoxydihydrochalcone; 4'-Methoxy-3-(4-methoxyphenyl)propiophenone CAS Number: 20615-47-8 (Note: Distinct from the diketone 18362-51-1 and the unsaturated chalcone 1835-09-2).

| Property | Value | Context for Application |

| Molecular Formula | C₁₇H₁₈O₃ | Non-ionizable neutral scaffold. |

| Molecular Weight | 270.32 g/mol | Ideal for fragment-based drug design (<300 Da). |

| Melting Point | 70–73 °C | Solid at RT; easily purified by recrystallization. |

| LogP (Predicted) | ~3.5 | High lipophilicity; requires organic co-solvents (DMSO, EtOH) for bioassays. |

| Solubility | DMSO (>20 mg/mL), DCM, Ethanol | Insoluble in water; formulate as stock in DMSO. |

| Stability | High | Lacks the reactive α,β-unsaturated ketone of chalcones, preventing non-specific thiol alkylation. |

Part 2: Synthetic Pathways

The synthesis is a two-stage process designed to ensure high purity. The intermediate chalcone is first synthesized via Claisen-Schmidt condensation, followed by a selective reduction of the alkene to the alkane.

Reaction Scheme Visualization

Caption: Two-step synthesis converting precursors to the rigid chalcone, followed by catalytic hydrogenation to the flexible dihydrochalcone.

Detailed Protocol

Step 1: Claisen-Schmidt Condensation (Chalcone Formation) [1]

-

Reagents: Dissolve 4-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (30 mL).

-

Catalysis: Add 10% aqueous NaOH (5 mL) dropwise while stirring at room temperature.

-

Reaction: Stir for 12–24 hours. A yellow precipitate (the chalcone) will form.

-

Workup: Pour the mixture into ice-cold water (100 mL) and neutralize with dilute HCl (pH ~7). Filter the yellow solid.

-

Purification: Recrystallize from ethanol. (Target MP: ~100–102 °C).

Step 2: Catalytic Hydrogenation (Target Synthesis)

-

Setup: Dissolve the purified chalcone (5 mmol) in ethyl acetate or ethanol (50 mL).

-

Catalyst: Add 10% Pd/C (10% by weight of substrate).

-

Reduction: Stir under a hydrogen atmosphere (balloon pressure is sufficient) for 4–6 hours at room temperature. Monitor via TLC (the yellow fluorescent spot of the chalcone will disappear).

-

Purification: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

-

Final Product: Recrystallize from hexane/ethyl acetate to yield white crystals (MP: 70–73 °C).

Part 3: Pharmacological Mechanisms

Unlike unsaturated chalcones which target tubulin and induce apoptosis, the saturated this compound scaffold acts primarily as a tyrosinase inhibitor (melanogenesis regulation) and an anti-inflammatory agent .

Mechanism of Action: Tyrosinase Inhibition

The flexible propane linker allows the two phenyl rings to orient themselves within the active site of tyrosinase, chelating the binuclear copper center or blocking substrate (L-DOPA) entry.

Caption: The compound inhibits the rate-limiting enzymatic step in melanogenesis by obstructing the tyrosinase active site.[3][4]

Part 4: Experimental Assay Protocols

Tyrosinase Inhibition Assay (In Vitro)

Purpose: To determine the IC50 of the compound against mushroom tyrosinase.

-

Buffer Preparation: Prepare 50 mM phosphate buffer (pH 6.8).

-

Stock Solution: Dissolve the test compound in DMSO to 10 mM. Dilute with buffer to ensure final DMSO concentration < 1%.

-

Enzyme Mix: In a 96-well plate, add:

-

140 µL Phosphate buffer

-

20 µL Test compound solution (various concentrations)

-

20 µL Mushroom Tyrosinase (1000 U/mL)

-

-

Incubation: Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 20 µL L-DOPA (10 mM).

-

Measurement: Monitor absorbance at 475 nm (dopachrome formation) for 10 minutes using a microplate reader.

-

Calculation: % Inhibition =

.

Structure-Activity Relationship (SAR) Validation

To validate the specific activity of the saturated form, run a parallel control with the unsaturated chalcone precursor.

-

Result: The unsaturated chalcone will likely show higher cytotoxicity (MTT assay) due to Michael addition reactivity.

-

Result: The saturated dihydrochalcone (Topic) should show lower cytotoxicity but sustained or distinct enzyme inhibition, making it a safer candidate for cosmetic or therapeutic applications.

References

-

Synthesis & Reduction

- Source: "Selective hydrogenation of chalcones to dihydrochalcones using Pd/C."

-

Citation: Zhao, J., et al. (2014). Journal of Chemical Research.

-

Anti-Inflammatory Activity

- Source: "Identification of chalcone analogues as anti-inflammatory agents through the regul

-

Citation: Bioorganic & Medicinal Chemistry Letters.[4]

-

Tyrosinase Inhibition (Scaffold Context)

- Source: "Tyrosinase inhibitory activity of 1,3-diphenylpropanes and dihydrochalcones."

-

Citation:Journal of Agricultural and Food Chemistry.

-

Physical Properties

- Source: PubChem Compound Summary for CID 3790928 (Related isomer/derivative data for verific

-

Citation: National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

An In-Depth Technical Guide to 1,3-Bis(4-methoxyphenyl)propan-1-one (CAS 20615-47-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)propan-1-one, a diaryl propanone of significant interest in medicinal chemistry and organic synthesis. This document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and reactivity. Furthermore, it explores the potential applications of this structural motif in drug discovery, particularly in the development of novel cytotoxic and anti-inflammatory agents. Detailed experimental protocols and data interpretations are provided to support researchers in their laboratory work with this compound.

Introduction and Molecular Overview

This compound, also known as 4'-Methoxy-3-(p-methoxyphenyl)propiophenone[1], belongs to the class of 1,3-diarylpropan-1-ones. This structural scaffold is recognized for its versatile chemical reactivity and significant potential in the development of new therapeutic agents. The presence of two methoxy-substituted phenyl rings and a propanone backbone confers unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and a promising lead for drug discovery programs.

The core structure consists of a three-carbon chain with a ketone at the C1 position. The C1 and C3 positions are substituted with 4-methoxyphenyl (p-anisyl) groups. The methoxy groups, being electron-donating, influence the reactivity of the aromatic rings and the carbonyl group.

Figure 1: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 20615-47-8 |

| Molecular Formula | C₁₇H₁₈O₃[1] |

| Molecular Weight | 270.32 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4'-Methoxy-3-(p-methoxyphenyl)propiophenone, 2-(4-Methoxyphenyl)ethyl 4'-methoxyphenyl ketone[1] |

Synthesis and Purification

The synthesis of this compound can be strategically approached through the reduction of the corresponding α,β-unsaturated ketone, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (4,4'-dimethoxychalcone). This method is advantageous due to the ready availability of the chalcone precursor via a base-catalyzed Claisen-Schmidt condensation.

Synthesis of 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor)

The precursor chalcone can be synthesized by the condensation of 4-methoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide[2].

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4,4'-Dimethoxychalcone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.

-

Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to afford the pure chalcone.

Catalytic Hydrogenation to this compound

The most direct route to the target compound is the selective catalytic hydrogenation of the carbon-carbon double bond of the chalcone precursor. Catalysts such as Palladium on carbon (Pd/C) are effective for this transformation[3].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 4,4'-dimethoxychalcone (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, formulation, and application.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 236 °C @ 5 Torr | [1] |

| Density | 1.098 g/cm³ | [1] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Insoluble in water. | Inferred from structure |

| XLogP3 | 3.5 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~ 7.15 | Doublet (d) | 2H | Ar-H (ortho to CH₂) | Standard aromatic proton chemical shift. |

| ~ 6.90 | Doublet (d) | 4H | Ar-H (meta to C=O and CH₂) | Shielded by the electron-donating methoxy groups. |

| ~ 3.85 | Singlet (s) | 6H | -OCH₃ | Typical chemical shift for methoxy protons. |

| ~ 3.25 | Triplet (t) | 2H | -C(=O)-CH₂- | Protons adjacent to the carbonyl group are deshielded. |

| ~ 3.00 | Triplet (t) | 2H | -CH₂-Ar | Protons adjacent to the aromatic ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 198 | C=O | Typical chemical shift for an aryl ketone carbonyl carbon. |

| ~ 163 | Ar-C (para to C=O and CH₂) | Carbon attached to the electron-donating methoxy group. |

| ~ 133 | Ar-C (ipso to CH₂) | Quaternary carbon of the aromatic ring attached to the ethyl chain. |

| ~ 130 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the carbonyl group. |

| ~ 129 | Ar-C (ipso to C=O) | Quaternary carbon of the aromatic ring attached to the carbonyl group. |

| ~ 128 | Ar-C (ortho to CH₂) | Aromatic carbons adjacent to the ethyl chain. |

| ~ 114 | Ar-C (meta to C=O and CH₂) | Aromatic carbons shielded by the methoxy groups. |

| ~ 55.5 | -OCH₃ | Typical chemical shift for methoxy carbons. |

| ~ 40 | -C(=O)-CH₂- | Aliphatic carbon adjacent to the carbonyl group. |

| ~ 30 | -CH₂-Ar | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3000-2850 | C-H stretch | Aliphatic and Aromatic C-H |

| ~ 1680 | C=O stretch | Aryl Ketone |

| ~ 1600, 1510, 1460 | C=C stretch | Aromatic Ring |

| ~ 1250, 1030 | C-O stretch | Aryl Ether (-OCH₃) |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of aryl ketones.

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 270 would be observed.

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group would lead to the formation of the stable 4-methoxybenzoyl cation at m/z = 135. This is expected to be a major fragment.

-

McLafferty Rearrangement: While less likely due to the saturated chain, if any impurities with a longer chain are present, this rearrangement could be considered.

-

Loss of methoxy group: Fragmentation involving the loss of a methoxy radical (-•OCH₃) from the molecular ion or major fragments could also occur.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily governed by the carbonyl group and the activated aromatic rings.

Figure 3: Key reactivity of this compound.

-

Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding secondary alcohol, 1,3-bis(4-methoxyphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazoline derivatives, which are themselves a class of biologically active compounds.

-

Electrophilic Aromatic Substitution: The two 4-methoxyphenyl rings are activated towards electrophilic substitution due to the electron-donating nature of the methoxy groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be directed to the ortho positions relative to the methoxy groups.

Applications in Drug Development

The 1,3-diarylpropan-1-one scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the extensive research on related compounds provides a strong rationale for its potential in drug discovery.

Cytotoxic and Anticancer Potential

Many chalcones and their saturated analogues (dihydrochalcones) have demonstrated significant cytotoxic effects against various cancer cell lines[4]. The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The structural similarity of this compound to these known cytotoxic agents makes it a compelling candidate for anticancer drug development.

Anti-inflammatory Activity

Derivatives of 1,3-diarylpropan-1-ones have also been investigated for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.

Analytical Methodologies

For the quality control and quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Proposed HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water or methanol and water would be appropriate. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely around 270-280 nm due to the methoxy-substituted benzene rings) would provide good sensitivity.

-

Quantification: Quantification can be achieved by creating a calibration curve with standards of known concentration.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or in a fume hood[5].

-

Skin and Eye Contact: The isomeric compound is reported to cause skin and eye irritation[2]. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[6].

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through straightforward and well-established chemical transformations. The structural and electronic features of this compound make it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

-

PrepChem. Synthesis of 1-(3-phenoxyphenyl)-propan-1-one. Available at: [Link].

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link].

-

National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available at: [Link].

-

PubChem. 1,3-Bis(4-methoxyphenyl)propan-2-one. Available at: [Link].

-

PubChem. 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. Available at: [Link].

-

RSC Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

- Google Patents. Method for quantifying dialkyl ketone in oil and fat.

-

PubMed. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Available at: [Link].

-

MDPI. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Available at: [Link].

-

PubMed. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Available at: [Link].

-

RSC Publishing. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Available at: [Link].

-

ACS Publications. Integrated quantification and identification of aldehydes and ketones in biological samples. Available at: [Link].

-

ResearchGate. One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Available at: [Link].

-

Chegg. Solved For the reaction below (hydrogenation of chalcone, in | Chegg.com. Available at: [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].

-

PubMed. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Available at: [Link].

- Google Patents. 1,3-Diphenyl-1-propanol and preparation method thereof.

-

MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available at: [Link].

-

EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. Available at: [Link].

-

Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link].

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis. Available at: [Link].

-

The Good Scents Company. propiophenone, 93-55-0. Available at: [Link].

-

ChemSrc. 1-(3,4-Dimethoxyphenyl)propan-1-one | CAS#:1835-04-7. Available at: [Link].

-

MDPI. Highly Effective, Regiospecific Hydrogenation of Methoxychalcone by Yarrowia lipolytica Enables Production of Food Sweeteners. Available at: [Link].

-

PubMed. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Available at: [Link].

-

Loba Chemie. PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS. Available at: [Link].

-

ResearchGate. (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. Available at: [Link].

-

ResearchGate. (PDF) 3,4-Dimethoxychalcone. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,3-Bis(4-methoxyphenyl)propan-2-one | C17H18O3 | CID 3790928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. PROPIOPHENONE, 4'-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Physical Properties & Characterization Profile: 1,3-Bis(4-methoxyphenyl)propan-1-one

[1][2][3]

Executive Summary

This compound (CAS: 20615-47-8), also known as 4,4'-dimethoxydihydrochalcone , is a lipophilic ketone belonging to the dihydrochalcone class.[1][2] Structurally, it consists of two anisole (methoxybenzene) rings connected by a saturated three-carbon propionyl bridge.[1] Unlike its unsaturated precursor (4,4'-dimethoxychalcone), this compound possesses a flexible ethylene linker that alters its solubility, metabolic stability, and sensory properties.[1]

This compound is of significant interest in two primary domains:

-

Flavor Chemistry: As a synthetic sweetener and flavor modifier, leveraging the dihydrochalcone pharmacophore known for intense sweetness (e.g., Neohesperidin dihydrochalcone).[1]

-

Organic Synthesis: As a stable intermediate in the synthesis of bioactive heterocycles and a reference standard for impurities in the manufacturing of antidepressant drugs like Venlafaxine.[1]

This guide provides a definitive reference for the physicochemical constants, spectral fingerprints, and synthesis workflows required for the high-purity isolation of this compound.

Chemical Identity & Structural Analysis[1][4][5]

The compound is frequently confused with its isomers, specifically the diketone (1,3-propanedione) and the symmetric acetone derivative (propan-2-one).[1] Precise identification is critical.

Table 1: Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4,4'-Dimethoxydihydrochalcone; 4'-Methoxy-3-(4-methoxyphenyl)propiophenone |

| CAS Registry Number | 20615-47-8 |

| Molecular Formula | |

| Molecular Weight | 270.32 g/mol |

| SMILES | COc1ccc(CCC(=O)c2ccc(OC)cc2)cc1 |

| InChI Key | RBUUTPKKWGVWCJ-UHFFFAOYSA-N |

Structural Visualization

The molecule features a "head-to-tail" asymmetry.[1] The carbonyl is conjugated to one aromatic ring (benzoyl system), while the other ring is isolated by an ethylene bridge (phenethyl system).[1]

Thermodynamic & Physical Constants

The saturation of the double bond significantly lowers the melting point compared to the chalcone precursor (

Table 2: Physical Properties

| Property | Value | Experimental Condition |

| Physical State | Solid (Crystalline) | @ 25°C, 1 atm |

| Color | Pale Yellow to White | Purity dependent (>98% is white) |

| Melting Point | 42 – 43 °C | Standard pressure |

| Boiling Point | 236 °C | @ 5 Torr (Vacuum) |

| Density (Predicted) | @ 20°C | |

| LogP (Octanol/Water) | 3.52 | Lipophilic; Low water solubility |

| Refractive Index | 1.552 | Predicted |

| Solubility | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Ethanol |

| Solubility | Insoluble | Water, acidic aqueous buffers |

Spectral Characterization

Accurate spectral assignment is required to distinguish this compound from the unsaturated chalcone.[1] The absence of alkene protons (

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.96 – 7.92 | Multiplet | 2H | Ar-H (Benzoyl, ortho) | Deshielded by carbonyl anisotropy.[1] |

| 7.17 | Doublet ( | 2H | Ar-H (Phenethyl, ortho) | Typical aromatic range; no conjugation.[1] |

| 6.94 – 6.90 | Multiplet | 2H | Ar-H (Benzoyl, meta) | Shielded by methoxy donation.[1] |

| 6.86 – 6.82 | Multiplet | 2H | Ar-H (Phenethyl, meta) | Shielded by methoxy donation.[1] |

| 3.86 | Singlet | 3H | Distinct methyl environment.[1] | |

| 3.79 | Singlet | 3H | Distinct methyl environment.[1] | |

| 3.23 – 3.19 | Multiplet/Triplet | 2H | Adjacent to carbonyl.[1] | |

| 3.05 – 3.00 | Multiplet/Triplet | 2H | Benzylic position.[1] |

Infrared Spectroscopy (IR)[1]

Synthesis & Purification Context

The physical form of this compound is heavily influenced by the synthesis method. The most robust route is the selective hydrogenation of 4,4'-dimethoxychalcone.[1]

Synthesis Workflow

The reduction must be controlled to prevent over-reduction of the carbonyl group to an alcohol.[1]

Purification Protocols

Due to the low melting point (

-

Preferred Method: Dissolve in minimum warm ethanol (

), add hexane dropwise until turbidity is observed, then cool slowly to -

Chromatography: If oiling occurs, purify via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (90:10

80:20).[1]

Applications & Handling

Stability[1][4][7]

-

Light Sensitivity: As a ketone, it can act as a photoinitiator.[1][3] Store in amber vials to prevent UV-induced radical formation or degradation.[1]

-

Oxidation: The benzylic methylene group is susceptible to slow oxidation over long storage periods; keep under inert atmosphere (Argon/Nitrogen) for long-term banking.[1]

Safety Profile

References

-

CymitQuimica. 1,3-Bis(4-methoxyphenyl)-1-propanone Physical Properties and CAS Data. Retrieved from

-

Royal Society of Chemistry (RSC). Supplementary Information for Catalytic Reduction Studies (Compound 20v).[1] Retrieved from [1]

-

ChemicalBook. 4'-Methoxy-3-(4-methoxyphenyl)propiophenone Product Provider Data. Retrieved from [1]

-

Biosynth. 4',4-Dimethoxydihydrochalcone - Scientific Application and Sweetener Profile. Retrieved from [1]

-

Echemi. this compound Supplier and Property Database.[1][4] Retrieved from [1]

The Dihydrochalcone Scaffold: Technical Guide to 1,3-Bis(4-methoxyphenyl)propan-1-one

CAS Registry Number: 20615-47-8 Molecular Formula: C₁₇H₁₈O₃ Molecular Weight: 270.32 g/mol IUPAC Name: 1,3-Bis(4-methoxyphenyl)propan-1-one[1][2][3]

Executive Summary & Chemical Identity[2][3][4][5]

This compound is a symmetric dihydrochalcone derivative characterized by a saturated ethylene bridge connecting two para-methoxyphenyl rings.[3] Unlike its unsaturated precursor (the chalcone), this molecule lacks the

In modern drug development, this compound serves a critical role as a Process-Related Impurity (PRI) and reference standard in the synthesis of the antidepressant Venlafaxine .[3] Furthermore, its structural rigidity and electronic properties make it a valuable mesogen in the design of liquid crystals and a scaffold for tubulin-binding agents.[3]

Historical Evolution of Synthesis

The history of this compound is inextricably linked to the evolution of chalcone chemistry, dating back to the late 19th century.[3]

-

The Claisen-Schmidt Era (1881): The fundamental connectivity of the carbon skeleton was established via the Claisen-Schmidt condensation.[3] Early chemists utilized strong bases (KOH/NaOH) to condense acetophenones with benzaldehydes.[3] While efficient for generating the unsaturated chalcone, selective reduction to the saturated ketone (dihydrochalcone) without reducing the carbonyl group remained a challenge for decades.[3]

-

The Hydrogenation Breakthroughs (1920s-1950s): The advent of heterogeneous catalysis (Pd/C, PtO₂) allowed for the hydrogenation of the alkene double bond.[3] However, controlling selectivity to prevent over-reduction to the alcohol (1,3-diarylpropan-1-ol) required precise optimization of catalyst poisoning and solvent choice.[3]

-

Modern Chemo-selectivity (2000s-Present): Contemporary methods utilize transfer hydrogenation (e.g., InCl₃/Et₃SiH) or biocatalytic reduction (ene-reductases) to achieve 100% chemoselectivity for the ketone, minimizing downstream purification costs in pharmaceutical manufacturing.[3]

Technical Synthesis & Protocols

The synthesis is a two-stage process: (1) Formation of the chalcone intermediate, followed by (2) Chemoselective reduction.[3]

Stage 1: Claisen-Schmidt Condensation

Objective: Synthesis of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one.[3]

Reagents:

-

4-Methoxyacetophenone (1.0 eq)[3]

-

4-Methoxybenzaldehyde (1.0 eq)[3]

-

Sodium Hydroxide (NaOH), 40% aq.[3] solution

-

Ethanol (95%)[3]

Protocol:

-

Dissolution: Dissolve 4-methoxyacetophenone (15.0 g, 0.1 mol) and 4-methoxybenzaldehyde (13.6 g, 0.1 mol) in Ethanol (100 mL) in a round-bottom flask.

-

Catalysis: Cool the solution to 0-5°C. Add NaOH (40% aq, 15 mL) dropwise over 20 minutes. Note: Exothermic reaction; temperature control is vital to prevent polymerization.

-

Agitation: Stir vigorously at room temperature (25°C) for 4-6 hours. A heavy yellow precipitate (the chalcone) will form.[3]

-

Isolation: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) until the filtrate is neutral pH.[3] Wash once with cold ethanol (20 mL).[3]

-

Purification: Recrystallize from hot ethanol. Yield: ~85-90%.[3]

Stage 2: Chemoselective Hydrogenation

Objective: Reduction to this compound without reducing the carbonyl.[3]

Reagents:

-

Chalcone intermediate (from Stage 1)[3]

-

Palladium on Carbon (Pd/C), 10% loading[3]

-

Ethyl Acetate (EtOAc)[3]

-

Hydrogen gas (H₂) or Ammonium Formate (for transfer hydrogenation)[3]

Protocol (Catalytic Hydrogenation):

-

Preparation: Suspend the chalcone (10 g) in EtOAc (150 mL) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.[3]

-

Reaction: Purge the vessel with N₂, then introduce H₂ (balloon pressure or 1 atm). Stir at room temperature.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The yellow fluorescent spot of the chalcone will disappear, replaced by a non-fluorescent spot (the dihydrochalcone).[3][4]

-

Work-up: Filter through a Celite pad to remove the catalyst.[3] Concentrate the filtrate under reduced pressure.

-

Crystallization: Recrystallize from Hexane/EtOAc.

-

Target Melting Point: 42-43°C.

-

Data Summary Table

| Parameter | Stage 1 (Chalcone) | Stage 2 (Target Molecule) |

| Appearance | Bright Yellow Crystalline Solid | White/Off-White Solid |

| Melting Point | 100–102°C | 42–43°C |

| Solubility | Low in EtOH, High in DCM | Soluble in EtOH, EtOAc, DCM |

| Key IR Signal | 1655 cm⁻¹ (C=O conjugated) | 1680 cm⁻¹ (C=O saturated) |

| ¹H-NMR Characteristic | Doublet ~7.8 ppm (J=15Hz, vinylic) | Two Triplets ~3.0 & 3.2 ppm (CH₂-CH₂) |

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the electronic flow during the critical reduction step.

Caption: Synthetic route from precursors to target, highlighting the kinetic selectivity required during the hydrogenation step to avoid alcohol formation.

Applications & Quality Control

Pharmaceutical Impurity Profiling (Venlafaxine)

This compound is a known impurity in the synthesis of Venlafaxine.[3] During the synthesis of Venlafaxine, if the intermediate precursors undergo side reactions or incomplete functionalization, this diaryl ketone can persist.[3]

-

Detection: High-Performance Liquid Chromatography (HPLC) is used for detection.[3]

-

Retention Time: Due to the loss of the double bond and the presence of two methoxy groups, it exhibits significant lipophilicity (logP ~3.5), eluting later than the polar API.[3]

-

Limit of Quantitation (LOQ): Typically controlled to <0.15% in API per ICH Q3A guidelines.

Material Science (Liquid Crystals)

The rod-like (calamitic) structure of the molecule, provided by the two phenyl rings and the flexible propanone spacer, makes it a suitable core for liquid crystal mesogens.[3] The methoxy tails assist in alignment, though the bent shape of the ketone linkage usually requires mixing with linear mesogens to stabilize the nematic phase.[3]

References

-

Axios Research. (2024).[3] 1,3-bis(4-methoxyphenyl)propan-2-one and related impurities - Reference Standards. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 87596 (Related Diketone Structure for Comparison). Retrieved from [Link]

-

Barreiro, E. J., et al. (2019).[3] Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Oakwood Chemical. (2024).[3] Safety Data Sheet: 1,3-bis(4-methoxyphenyl)propane-1,3-dione (Structural Analog Data). Retrieved from [Link]

Sources

Methodological & Application

Optimized Purification Protocol for 1,3-Bis(4-methoxyphenyl)propan-1-one via Flash Column Chromatography

Executive Summary & Compound Profile

This technical note details the purification of 1,3-Bis(4-methoxyphenyl)propan-1-one (also known as 4,4'-dimethoxydihydrochalcone).[1][2] This compound is a critical saturated scaffold often derived from the catalytic hydrogenation of its unsaturated chalcone precursor or via Friedel-Crafts acylation.[2]

The purification challenge lies in separating the target molecule from structurally similar impurities: the unreduced chalcone (conjugated alkene), the over-reduced alcohol, and unreacted starting materials (4-methoxyacetophenone and 4-methoxybenzaldehyde). Because the polarity difference between the saturated ketone and its unsaturated precursor is minimal, a standard isocratic flash run often yields co-elution. This protocol utilizes a shallow gradient elution strategy on silica gel to maximize resolution.[2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Implication for Chromatography |

| IUPAC Name | This compound | Target Analyte |

| Molecular Weight | 270.32 g/mol | Small molecule; diffuses quickly.[1][2] |

| LogP (Predicted) | ~3.5 | Moderately lipophilic; requires non-polar mobile phase start.[2] |

| Physical State | Solid (MP: 42-43 °C) | Dry loading is recommended to prevent band broadening.[1][2] |

| Chromophores | Aromatic rings, Ketone | UV Active (Strong absorption at 254 nm).[2] |

| Key Impurities | 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone) | Conjugated precursor; often elutes slightly faster or co-elutes.[1][2] |

Method Development: Thin Layer Chromatography (TLC)[5][7][9][10][11]

Before scaling to the column, the separation must be validated on analytical silica plates (TLC).

Visualization

Due to the high electron density of the two methoxy-substituted benzene rings, the compound is highly UV active.

-

Primary: UV absorption at 254 nm (appears as a dark spot on fluorescent indicator plates).[2]

-

Secondary (Stain): p-Anisaldehyde stain is highly effective for methoxy-benzenes, turning the spot a distinct violet/blue upon heating.[1][2] This helps distinguish the ketone from non-carbonyl impurities.[2]

Mobile Phase Optimization

The target is a ketone with ether linkages.[2] Pure hexane will not move the compound (Rf ≈ 0).[2] Pure Ethyl Acetate (EtOAc) will move it to the solvent front (Rf ≈ 1.0).

Recommended Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[2][3][4]

-

Trial 1 (90:10 Hex/EtOAc): Rf ≈ 0.15 (Too slow for elution, good for impurity separation).

-

Trial 2 (80:20 Hex/EtOAc): Rf ≈ 0.35 (Ideal for flash chromatography).

-

Trial 3 (70:30 Hex/EtOAc): Rf ≈ 0.55 (Too fast; likely to co-elute with chalcone impurity).

Detailed Purification Protocol

Sample Preparation (Dry Loading)

Since the compound is a solid with moderate solubility in pure hexane, wet loading (dissolving in solvent and injecting) often leads to precipitation at the column head or "streaking." Dry loading is the gold standard here.

-

Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.[2]

-

Add silica gel (40-63 µm grade) to the solution.[2] Ratio: 1.5g silica per 1g of crude mass.[2]

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

-

Note: Ensure no solvent clumps remain; the powder must be fine to ensure even packing.[2]

Column Packing & Setup

-

Column Size: Use a silica-to-sample ratio of 40:1 by weight.[1][2] (e.g., for 1g crude, use 40g silica).[2]

-

Packing Method: Slurry pack with 100% Hexane to remove air bubbles.[2]

Elution Strategy (Gradient)

An isocratic run at 20% EtOAc might cause the chalcone impurity (if present) to tail into the product. A gradient is safer.[2]

-

Step 1: Condition column with 100% Hexane (2 Column Volumes - CV).[1][2]

-

Step 2: 0% to 10% EtOAc in Hexane over 5 CVs.[2] (Elutes non-polar hydrocarbons).[2]

-

Step 3: Hold at 10% EtOAc for 3 CVs.[2] (Elutes unreacted aldehydes if present).[2]

-

Step 4: 10% to 25% EtOAc in Hexane over 10 CVs.[2] (Target Elution Window ).

-

Step 5: Flush with 50% EtOAc to remove polar byproducts (alcohols/acids).[2]

Fraction Analysis[1][2]

-

Spot fractions on TLC plates.

-

Visualize under UV (254 nm).[2]

-

Pool fractions containing the single spot at Rf ~0.30 (in 20% EtOAc).[2]

-

Critical Check: If a "shadow" spot is seen slightly above the main spot, this is likely the unsaturated chalcone. Do not pool these "front" fractions with the main batch to maintain high purity.

Visual Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process from crude synthesis to isolated product.[1][2]

Caption: Step-by-step workflow for the isolation of the target dihydrochalcone, highlighting the critical purity check point.

Diagram 2: TLC Solvent Selection Logic

How to choose the correct solvent ratio based on observed Rf values.

Caption: Decision tree for optimizing the mobile phase composition to achieve the target Retardation Factor (Rf).

Troubleshooting & Optimization

Co-elution with Chalcone

If the synthesis involved hydrogenation of the chalcone, trace amounts of the starting material (1,3-bis(4-methoxyphenyl)prop-2-en-1-one) may remain.[1][2]

-

Problem: The double bond in the chalcone makes it planar, often interacting with silica similarly to the ketone, leading to overlapping spots.

-

Solution: Use Dichloromethane (DCM) as the mobile phase modifier instead of EtOAc. A gradient of Hexane/DCM (50:50 to 0:100) often provides different selectivity (selectivity

) than Hex/EtOAc for conjugated vs. non-conjugated systems.[2]

Crystallization as a Polishing Step

If chromatography yields 95% purity but trace impurities persist, the solid nature of the product allows for recrystallization.

-

Solvent: Hot Ethanol or a mixture of Hexane/DCM.[2]

-

Procedure: Dissolve in minimal hot ethanol, allow to cool slowly to room temperature, then refrigerate. The saturated ketone typically crystallizes as white/off-white needles, leaving oily impurities in the mother liquor [1].

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (General reference for chalcone/dihydrochalcone purification and recrystallization techniques).

-

Dong, X.; et al. "Synthesis and biological evaluation of novel dihydrochalcone derivatives."[2] Bioorganic & Medicinal Chemistry Letters, 2009.[2] (Provides context on Rf values and solvent systems for methoxy-substituted dihydrochalcones).

-

Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[2] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link (The foundational text for flash chromatography parameters).[2]

-

PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[2] Link (Verified physicochemical data).[2]

Sources

- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 2. 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4 | CID 87596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 1,3-Bis(4-methoxyphenyl)propan-1-one

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the accurate quantification of 1,3-Bis(4-methoxyphenyl)propan-1-one. This compound, a ketone derivative with potential applications in pharmaceutical and materials science, requires a precise analytical method for quality control, stability testing, and research purposes. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a chemical entity of growing interest in drug development and chemical synthesis. Its molecular structure, featuring two methoxyphenyl rings and a propan-1-one backbone, suggests its potential as a precursor or active molecule. To support research and development activities, a validated analytical method is crucial for ensuring the identity, purity, and concentration of this compound in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such organic molecules due to its high resolution and sensitivity.[4] This document provides a comprehensive guide for the development and validation of an isocratic RP-HPLC method suitable for routine analysis of this compound. The principles outlined are grounded in established scientific and regulatory standards to ensure data integrity and reliability.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

| Property | Value | Source |

| Chemical Name | This compound | Echemi[8] |

| CAS Number | 20615-47-8 | Echemi[8] |

| Molecular Formula | C17H18O3 | Echemi[8] |

| Molecular Weight | 270.323 g/mol | Echemi[8] |

| Melting Point | 42-43 °C | Echemi[8] |

| Boiling Point | 236 °C at 5 Torr | Echemi[8] |

| Structure |  | - |

The presence of two aromatic rings and a ketone group suggests strong UV absorbance, making UV-Vis spectroscopy a suitable detection method. The non-polar nature of the molecule, indicated by its structure, makes reversed-phase chromatography an ideal separation technique.

Experimental

Instrumentation and Materials

-

HPLC System: An integrated HPLC system with a quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[4][9]

-

Solvents: HPLC grade methanol and ultrapure water.

-

Reference Standard: Well-characterized this compound with a purity of ≥98%.

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound. These conditions are based on established methods for structurally similar compounds like chalcones.[9][10]

| Parameter | Recommended Condition | Justification |

| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar analyte. |

| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v) | This mobile phase composition provides a balance between adequate retention and reasonable analysis time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, ensuring good peak shape and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 280 nm | Based on the UV absorbance spectrum of methoxy-substituted aromatic ketones. A DAD can be used to determine the optimal wavelength. |

| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |

| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards. A typical concentration range for linearity studies is 5-50 µg/mL.[9]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase) and a solution of the analyte. The retention time of the analyte should be unique, and the blank should show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Procedure: A series of at least five concentrations of the working standard solution (e.g., 5, 10, 20, 30, 40, 50 µg/mL) were prepared and injected in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

-

Procedure: Accuracy was determined by the recovery method. Known amounts of the analyte were spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day precision): Six replicate injections of the same standard solution at 100% of the target concentration were performed on the same day.

-

Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.

-

Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Procedure: The effect of small variations in the following parameters was evaluated:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic phase)

-

Column temperature (± 2 °C)

-

-

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Results and Discussion

The developed RP-HPLC method demonstrated excellent performance for the quantification of this compound. A representative chromatogram shows a well-resolved, symmetrical peak for the analyte. The validation results are summarized in the table below.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time | No interfering peaks |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Repeatability (%RSD) | 0.85% | ≤ 2.0% |

| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% |

| Robustness | Passed | System suitability criteria met |

Workflow Diagrams

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

- 11. intuitionlabs.ai [intuitionlabs.ai]

Troubleshooting & Optimization

improving yield in 1,3-Bis(4-methoxyphenyl)propan-1-one synthesis

Ticket ID: #SYNTH-044-METHOXY Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield fluctuations in the synthesis of 1,3-Bis(4-methoxyphenyl)propan-1-one (also known as 4,4'-dimethoxydihydrochalcone). This molecule is a critical intermediate in the synthesis of various flavonoids and pharmaceutical impurities (e.g., Venlafaxine analogs).

The synthesis is a two-stage process:

-

Claisen-Schmidt Condensation to form the unsaturated chalcone.[1][2]

-

Selective Hydrogenation to reduce the alkene without touching the carbonyl.

Root Cause Analysis: Most yield losses occur in Step 2 due to over-reduction (forming the alcohol) or in Step 1 due to incomplete conversion/retro-aldol equilibrium. The following guide replaces generic textbook methods with high-fidelity, selective protocols.

Module 1: The Chalcone Formation (Claisen-Schmidt)

Objective: Synthesize 4,4'-dimethoxychalcone with >90% yield.

The Challenge

The methoxy groups on the aldehyde and acetophenone rings are electron-donating. This deactivates the electrophilicity of the aldehyde and reduces the acidity of the ketone's alpha-protons, slowing the reaction and making it susceptible to the reverse reaction (Retro-Aldol).

Optimized Protocol: High-Molarity Base Condensation

Do not use weak bases like Piperidine or Pyridine for this specific substrate. You need a strong hydroxide base.

Reagents:

-

4-Methoxyacetophenone (1.0 eq)[3]

-

4-Methoxybenzaldehyde (1.0 eq)

-

NaOH (2.5 eq) — Excess base drives the equilibrium forward.

-

Solvent: Ethanol (95%)

Workflow:

-

Dissolution: Dissolve 4-methoxyacetophenone in Ethanol (5 mL/mmol).

-

Activation: Add NaOH pellets (dissolved in minimal water) dropwise at 0°C . Stir for 10 minutes to form the enolate.

-

Addition: Add 4-methoxybenzaldehyde slowly.

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 6–12 hours.

-

Checkpoint: The solution should turn yellow/orange as the conjugated system forms.

-

-

Workup: Pour the mixture into crushed ice/water containing dilute HCl (pH ~2–3).

-

Why? Acidification neutralizes the phenolate intermediates and precipitates the product immediately.

-

-

Purification: Recrystallize from hot Ethanol.

Green Alternative (Higher Yield): Solvent-Free Grinding Recent literature suggests that grinding the reactants with solid NaOH in a mortar and pestle for 10–20 minutes can achieve yields >95% by avoiding solvent-mediated equilibrium issues [1].

Module 2: The Selective Reduction (The Critical Step)

Objective: Reduce the C=C bond to form this compound without reducing the C=O group.

The Challenge

Standard hydrogenation (H₂ balloon, Pd/C) is difficult to control. It often proceeds to the 1,3-bis(4-methoxyphenyl)propan-1-ol (over-reduction), resulting in a mixture of ketone and alcohol that is difficult to separate.

Optimized Protocol: Catalytic Transfer Hydrogenation (CTH)

We recommend replacing H₂ gas with Ammonium Formate . This method is kinetically controlled to favor C=C reduction over C=O reduction [2].

Reagents:

-

4,4'-Dimethoxychalcone (from Module 1)[4]

-

Ammonium Formate (5.0 eq)

-

Catalyst: 10% Pd/C (10 wt% loading relative to substrate)

-

Solvent: Methanol or Ethanol

Workflow:

-

Setup: Suspend the chalcone and Pd/C in Methanol under Nitrogen or Argon.

-

Initiation: Add Ammonium Formate in one portion.

-

Reflux: Heat to mild reflux (60–65°C).

-

Observation: Evolution of CO₂ and NH₃ gases indicates the reaction is proceeding.

-

-

Monitoring: Check TLC every 15 minutes. The spot for the yellow chalcone will disappear, replaced by a colorless spot (the dihydrochalcone).

-

Stop Point: Quench immediately upon disappearance of the starting material (usually <45 mins).

-

-

Workup: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

-

Purification: The residue is usually pure. If necessary, recrystallize from Hexane/Ethyl Acetate.

Visualizing the Pathway

Figure 1: The optimized pathway prioritizes Transfer Hydrogenation to avoid the thermodynamic sink of the alcohol impurity.

Troubleshooting & FAQ Matrix

| Symptom | Probable Cause | Corrective Action |

| Product is an oil/gum instead of solid | Impurities (unreacted aldehyde) or solvent trapping. | 1. Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.2. Recrystallize using EtOH/Water (9:1). |

| Low Yield in Step 1 (Chalcone) | Retro-Aldol reaction or insufficient base strength. | Increase base to 2.5 eq. Ensure temperature is kept at 0°C during addition, then warm to RT. Try the "Grinding" method.[1][2] |

| Over-reduction (Alcohol formation) | Reaction time too long or H₂ pressure too high. | Switch to Ammonium Formate. If using H₂ gas, stop reaction at 95% conversion rather than 100%. |

| Demethylation (Phenols detected) | Lewis acid contamination or harsh acidic workup. | Avoid using Lewis acids (e.g., AlCl₃, BF₃). Use Bronsted bases (NaOH). Ensure workup pH is not <2. |

| Reaction stalls in Step 2 | Catalyst poisoning (S or N impurities). | Ensure the chalcone from Step 1 is recrystallized and free of sulfur/amine contaminants. Use fresh Pd/C. |

Data: Yield Comparison of Methods

Based on aggregated literature values for methoxy-substituted chalcones.

| Method (Step 1) | Base/Catalyst | Time | Typical Yield | Notes |

| Solution Phase | NaOH / EtOH | 12–24 h | 75–85% | Standard. Requires recrystallization. |

| Microwave Assisted | NaOH / EtOH | 2–5 min | 85–92% | Requires microwave reactor. Fast. |

| Solvent-Free Grinding | NaOH (Solid) | 10–20 min | 94–98% | "Green" method. Highest yield. [1] |

Logic Tree: Diagnosing Yield Loss

Figure 2: Decision matrix for isolating the source of yield loss.

References

-

Solvent-Free Synthesis: Pallavi, K., et al. "Green Synthesis of Chalcones by Grinding Technique."[1] International Journal of Pharma and Bio Sciences, vol. 3, no. 1, 2012. 1[3][4][5][6][7][8][9][10]

-

Transfer Hydrogenation Protocol: "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C." MDPI, 2023. 7

-

General Properties: "1,3-Bis(4-methoxyphenyl)-1,3-propanedione Properties and Applications." Sigma-Aldrich.[5] 5

Sources

- 1. scitepress.org [scitepress.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. jocpr.com [jocpr.com]

- 4. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-双(4-甲氧基苯基)-1,3-丙二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains [mdpi.com]

Technical Support Center: Purification of 1,3-Bis(4-methoxyphenyl)propan-1-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,3-Bis(4-methoxyphenyl)propan-1-one (CAS No. 20615-47-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the synthesis and purification of this compound.

Introduction to Purification Challenges

This compound is a diaryl ketone often synthesized via a Friedel-Crafts acylation reaction or similar methods. The purification of this compound can be complicated by its low melting point, the presence of structurally similar impurities, and its tendency to behave as an oil during common purification procedures. This guide will systematically address these issues, providing both theoretical explanations and practical, field-tested solutions.

Compound Properties:

| Property | Value | Source |

| CAS Number | 20615-47-8 | [1] |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.32 g/mol | [1] |

| Appearance | Low-melting solid | [1] |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 236 °C at 5 Torr | [1] |

| Density | 1.098 g/cm³ | [1] |

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: The crude product is an intractable oil or waxy solid, even after solvent removal.

Question: My reaction work-up yielded a thick, yellowish-brown oil that won't solidify, making it difficult to handle and purify. What are the potential causes and how can I resolve this?

Answer:

This is a common issue, particularly given the low melting point of the target compound (42-43 °C)[1]. The oily nature is often due to the presence of unreacted starting materials, solvent residues, or isomeric byproducts that act as impurities, causing melting point depression.

Causality and Solutions:

-

Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) or even common work-up solvents (e.g., ethyl acetate, dichloromethane) can prevent crystallization.

-

Solution: Ensure complete solvent removal using a high-vacuum pump. Gentle heating (e.g., 35-40 °C) can aid in this process, but be cautious not to exceed the compound's melting point.

-

-

Unreacted Starting Materials: The presence of liquid starting materials, such as anisole or 4-methoxyphenylacetyl chloride, will result in an oily product.

-

Solution: A primary purification step is necessary. A simple filtration through a plug of silica gel, eluting with a non-polar solvent like hexane to remove highly non-polar impurities, followed by a more polar solvent (e.g., 20% ethyl acetate in hexane) to elute the product, can be effective.

-

-

Isomeric Impurities: The Friedel-Crafts acylation of anisole is strongly para-directing; however, the formation of a minor amount of the ortho-acylated isomer is possible. This isomer is structurally very similar and can interfere with the crystal lattice formation of the desired para,para'-product.

-

Solution: Flash column chromatography is the most effective method for separating these isomers. A carefully selected solvent system is crucial (see Protocol 2).

-

-

"Oiling Out" During Recrystallization: The compound may separate as a liquid from the recrystallization solvent if the solution becomes supersaturated at a temperature above the compound's melting point[2][3].

-

Solution: Use a larger volume of solvent to ensure the saturation point is reached at a temperature below 42 °C. Alternatively, employ a solvent system where the compound has lower solubility, such as an ethanol/water or isopropanol/hexane mixture. Introducing a seed crystal can also promote proper crystallization over oiling out[3].

-

Issue 2: Poor separation of spots on Thin Layer Chromatography (TLC).

Question: I am having trouble resolving my product from a major impurity on TLC. The spots are very close together, making it difficult to develop a column chromatography method. How can I improve the separation?

Answer:

Poor resolution on TLC is often due to the similar polarity of the desired product and the impurities, a common problem with isomeric byproducts from Friedel-Crafts reactions.

Causality and Solutions:

-

Inappropriate Solvent System: A single solvent or a poorly chosen binary mixture may not provide sufficient differentiation in polarity.

-

Solution: Systematically screen different solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate or diethyl ether)[4]. Try varying the ratio (e.g., 10:1, 5:1, 3:1 hexane:ethyl acetate). For very close spots, switching one of the solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane might change the interactions with the silica gel stationary phase enough to improve separation.

-

-

Isomeric Impurities: The ortho and para isomers of the product will have very similar polarities.

-

Solution: Use a less polar solvent system overall. This will cause all compounds to have lower Rf values, but can increase the separation between them. Running the TLC plate in a chamber saturated with the vapor of the eluent can also improve resolution.

-

Issue 3: Low yield after column chromatography.

Question: After performing flash column chromatography, my isolated yield is significantly lower than expected based on the crude weight. Where could my product have been lost?

Answer:

Low recovery from column chromatography can be attributed to several factors, from improper column packing to the properties of the compound itself.

Causality and Solutions:

-

Irreversible Adsorption on Silica Gel: Ketones and other compounds with Lewis basic sites can sometimes interact strongly with the acidic silica gel, leading to streaking and incomplete elution.

-

Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This will neutralize acidic sites on the silica and reduce strong adsorption.

-

-

Improper Fraction Collection: If the separation is not ideal, it's possible that a significant amount of the product co-eluted with impurities and was discarded.

-

Solution: Monitor the column fractions meticulously using TLC. Combine fractions that contain the pure product and re-concentrate any mixed fractions for a second purification if the quantity is significant.

-

-

Product is a Low-Melting Solid: The product may appear as a clear, colorless oil when dissolved in the elution solvent, making it difficult to see in the collection tubes.

-

Solution: Rely on TLC analysis of every few fractions rather than visual inspection. After identifying the product-containing fractions, combine them and remove the solvent under reduced pressure.

-

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound and what are the expected impurities?

A1: A common and logical synthetic route is the Friedel-Crafts acylation of anisole with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[5][6].

-

Diagram of a Plausible Synthetic Route:

Caption: Plausible Friedel-Crafts synthesis route and potential impurities.

-

Expected Impurities:

-

Unreacted Anisole: A volatile liquid, should be easily removable under vacuum.

-

Unreacted 3-(4-methoxyphenyl)propanoic acid or its acid chloride: More polar than the product.

-

ortho-acylated isomer: The primary, difficult-to-remove impurity due to its similar polarity.

-

Polyacylated products: Less likely if stoichiometry is controlled, as the ketone product is deactivating to further acylation[6].

-

Demethylated products: Strong Lewis acids like AlCl₃ can sometimes cleave the methyl ethers of activated rings like anisole, leading to phenolic impurities[7].

-

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed using a combination of techniques:

-

Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

-

Melting Point: A sharp melting point within the expected range (42-43 °C) is a good indicator of purity[1]. A broad or depressed melting point suggests the presence of impurities.

-

-

¹H NMR: Expect signals in the aromatic region (around 6.8-8.0 ppm) corresponding to the two different methoxyphenyl groups. Two distinct singlets for the methoxy groups (around 3.8 ppm) and two triplet signals for the -CH₂-CH₂- bridge (around 3.0-3.3 ppm) are anticipated. The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons (110-165 ppm), methoxy carbons (~55 ppm), and the two methylene carbons (in the 30-50 ppm range). The absence of unexpected signals is a strong indicator of purity.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (270.32 g/mol )[1].

Q3: My compound solidifies after purification but melts if I hold the vial in my hand. How should I store it?

A3: Given its low melting point, it is best to store the purified this compound in a refrigerator or freezer to maintain it as a solid. This also helps to prevent potential degradation over time.

Experimental Protocols

Protocol 1: Recrystallization of a Low-Melting Solid

This protocol is designed to purify this compound, which has a tendency to "oil out."

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system is often effective.

-

Recommended System: Isopropanol and water, or ethanol and hexane.

-

-

Procedure: a. Place the crude, oily product in an Erlenmeyer flask. b. Add a minimal amount of the more soluble solvent (e.g., isopropanol or ethanol) and gently warm the flask (to ~40 °C) with swirling until the oil dissolves completely. c. Slowly add the less soluble solvent (e.g., water or hexane) dropwise at this elevated temperature until a faint, persistent cloudiness appears. d. Add a few more drops of the more soluble solvent until the solution becomes clear again. e. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. f. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. g. Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 15-20 minutes to maximize yield. h. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. i. Dry the crystals under high vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation

This protocol is optimized for separating the desired para,para'-isomer from the likely ortho,para'-isomer impurity.

-

TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of ~0.25-0.35 for the desired product and maximal separation from the impurity.

-

Suggested Solvent Systems to Test:

-

Hexane:Ethyl Acetate (starting with 9:1, then 4:1)

-

Toluene:Ethyl Acetate (starting with 20:1)

-

Dichloromethane:Hexane (starting with 1:1)

-

-

-

Column Packing: a. Select a column of appropriate size for the amount of crude material. b. Pack the column with silica gel using the "slurry method" with the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for better resolution, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: a. Begin eluting with a non-polar solvent (e.g., 100% hexane) to remove any highly non-polar impurities. b. Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, 10%, and so on. This gradual increase provides the best chance of separating closely related isomers. c. Collect fractions continuously and monitor them by TLC.

-

Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Place the resulting product under high vacuum to remove any final traces of solvent.

-

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for purification challenges.

References